molecular formula C9H7Br2NO B2409894 8-Bromoisoquinolin-6-ol hydrobromide CAS No. 2241130-11-8

8-Bromoisoquinolin-6-ol hydrobromide

Cat. No. B2409894
CAS RN: 2241130-11-8
M. Wt: 304.969
InChI Key: WVRDNCVJNUTHNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromoisoquinolin-6-ol hydrobromide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a potent inhibitor of protein kinase C (PKC) and has been shown to have potential therapeutic applications in various diseases.

Scientific Research Applications

Synthesis and Characterization in Organic Chemistry

8-Bromoisoquinolin-6-ol hydrobromide serves as a precursor in the synthesis of various organic compounds. For instance, it has been used in the synthesis of biisoquinoline chelates, which are a new family of ligands characterized by their sterically nonhindering nature. These ligands were synthesized from an 8-bromoisoquinolin-3-ol precursor, demonstrating the compound's utility in creating complex organic molecules (Durola et al., 2007).

Role in Pharmacology and Drug Development

In the field of pharmacology, 8-Bromoisoquinolin-6-ol hydrobromide is instrumental in developing pharmaceutical compounds. For example, it was used in synthesizing the anti-coccidial drug Halofuginone Hydrobromide, which shows effectiveness against various Eimeria species in poultry (Zhang, Yao, & Liu, 2017). Additionally, it played a role in the synthesis of SPD 502, a competitive AMPA receptor antagonist, illustrating its importance in creating compounds for neurological applications (Min, 2011).

Applications in Material Science

This compound is also significant in material science. For instance, it has been used in the synthesis of novel 8-hydroxyquinoline derivatives for corrosion inhibition studies on mild steel. These studies show how modifications of the 8-hydroxyquinoline framework, which includes derivatives of 8-Bromoisoquinolin-6-ol hydrobromide, can lead to effective corrosion inhibitors (Rbaa et al., 2018).

properties

IUPAC Name

8-bromoisoquinolin-6-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO.BrH/c10-9-4-7(12)3-6-1-2-11-5-8(6)9;/h1-5,12H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRDNCVJNUTHNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C(C=C(C=C21)O)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromoisoquinolin-6-ol hydrobromide

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